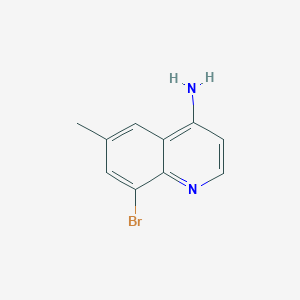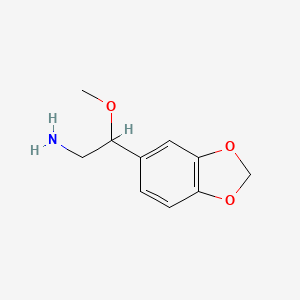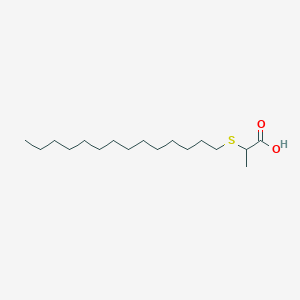![molecular formula C13H6FN3 B12112029 9-Fluorobenzo[h]-1,6-naphthyridine-5-carbonitrile CAS No. 610279-64-6](/img/structure/B12112029.png)
9-Fluorobenzo[h]-1,6-naphthyridine-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Fluorobenzo[h]-1,6-naphthyridine-5-carbonitrile is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound belongs to the class of heterocyclic compounds, which are known for their diverse biological activities and significant roles in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Fluorobenzo[h]-1,6-naphthyridine-5-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyridine with fluorinated benzaldehyde derivatives can lead to the formation of the desired naphthyridine ring system .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography is also common to achieve the desired product quality .
化学反応の分析
Types of Reactions
9-Fluorobenzo[h]-1,6-naphthyridine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
科学的研究の応用
9-Fluorobenzo[h]-1,6-naphthyridine-5-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes
作用機序
The mechanism of action of 9-Fluorobenzo[h]-1,6-naphthyridine-5-carbonitrile involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and application .
類似化合物との比較
Similar Compounds
Benzothiazole Derivatives: These compounds share a similar heterocyclic structure and are known for their diverse biological activities.
Fluorinated Aromatic Compounds: These compounds contain fluorine atoms and are studied for their unique chemical and biological properties
Uniqueness
9-Fluorobenzo[h]-1,6-naphthyridine-5-carbonitrile is unique due to its specific structural features, including the presence of a fluorine atom and a naphthyridine ring system. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for scientific research and industrial applications .
特性
CAS番号 |
610279-64-6 |
|---|---|
分子式 |
C13H6FN3 |
分子量 |
223.20 g/mol |
IUPAC名 |
9-fluorobenzo[h][1,6]naphthyridine-5-carbonitrile |
InChI |
InChI=1S/C13H6FN3/c14-8-3-4-11-10(6-8)13-9(2-1-5-16-13)12(7-15)17-11/h1-6H |
InChIキー |
NHRYFKQDWBDEMP-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(N=C3C=CC(=CC3=C2N=C1)F)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3-Carboxypropyl)amino]benzoic acid](/img/structure/B12111947.png)
![Phenol, 3-[4-(2-pyridinyl)-2-thiazolyl]-](/img/structure/B12111948.png)
![6-{[(2,6-Dimethylphenoxy)acetyl]amino}hexanoic acid](/img/structure/B12111953.png)
![1,4-Bis{[2-methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}-2-methylpiperazine](/img/structure/B12111958.png)
![4-butyl-4H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B12111966.png)




![Methyl imidazo[2,1-b]thiazole-5-carboxylate](/img/structure/B12112004.png)



![2-(5-methoxy-1-benzofuran-3-yl)-N-[5-(prop-2-en-1-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12112034.png)
